MFCD02371069

Description

Evolution of Research Interests in MFCD02371069

Direct research focused explicitly on this compound is sparse. However, the evolution of research interest in its structural components—naphthalenediamine derivatives, aromatic amines, and diethanolamine (B148213) derivatives—provides a clear trajectory of its potential areas of application.

Initially, research on aromatic amines and naphthalene (B1677914) derivatives was heavily focused on the synthesis of dyes and pigments. ontosight.ai Over time, the focus has shifted towards high-performance materials. For instance, naphthalenediamine derivatives are now actively investigated for their role in creating advanced polymers and electrochromic materials. mdpi.comresearchgate.net Research has demonstrated that polymers based on diaminonaphthalene can be used in the construction of bio/chemical sensors. researchgate.net

The diethanolamine functionality has a long history of use in industrial applications as surfactants, corrosion inhibitors, and gas treatment agents. iarc.frrockchemicalsinc.comwikipedia.org More recently, diethanolamine derivatives have been explored for their potential in synthesizing a range of biologically active compounds and functional materials. researchgate.net The convergence of these distinct research streams points toward a growing interest in multifunctional molecules like this compound, which can combine the properties of these different classes of compounds. A recent study, for example, synthesized novel naphthalene-1,5-diamine-based donor chromophores for use as hole transport materials in perovskite solar cells, highlighting the contemporary relevance of such structures. rsc.org

Significance of this compound within Contemporary Chemical Research

The significance of this compound in modern chemical research can be inferred from the established applications of its constituent parts. The combination of a naphthalene core with multiple amine and hydroxyl groups suggests its potential as a monomer for the synthesis of novel polymers, a ligand for the formation of metal-organic frameworks (MOFs), or a precursor for functional dyes.

The aminophenyl-naphthalene structure is a key feature in many materials designed for optoelectronic applications. For example, aromatic polyimides derived from 2,6-bis(4-aminophenoxy)naphthalene exhibit excellent thermal stability and mechanical properties, making them suitable for applications in the aerospace and electronics industries. researchgate.net The diethanolamine portion of the molecule introduces hydrophilicity and additional reactive sites, which could be exploited to tune the solubility and processing characteristics of resulting materials, or to graft the molecule onto surfaces to modify their properties. mdpi.com

The potential applications of this compound and its derivatives are summarized in the table below, based on the known uses of its structural analogs.

| Potential Application Area | Relevant Structural Moiety | Illustrative Research Finding on Analogous Compounds |

| Advanced Polymers | Naphthalene, Aminophenyl | Aromatic polyimides from 2,6-bis(4-aminophenoxy)naphthalene show high thermal stability (up to 563°C) and tensile strengths of 105–124 MPa. researchgate.net |

| Electrochromic Materials | Naphthalene | Naphthalene phthalimide (B116566) derivatives have been synthesized and shown to undergo reversible electrochemical reduction, leading to changes in their optical properties. mdpi.com |

| Hole Transport Materials | Naphthalenediamine | Naphthalene-1,5-diamine-based donor chromophores have been synthesized for potential use in perovskite solar cells. rsc.org |

| Functional Dyes | Naphthalene, Aminophenyl | Naphthalene derivatives are known for their chromophoric properties and are used in the synthesis of dyes. ontosight.ai |

| Corrosion Inhibitors | Diethanolamine | Diethanolamine is used as a corrosion inhibitor in metalworking fluids. wikipedia.org |

| Sensors | Diaminonaphthalene | Poly(diaminonaphthalene) and its derivatives have emerged as promising materials for constructing bio/chemical sensors. researchgate.net |

Current Gaps and Future Directions in this compound Scholarly Investigation

The most significant gap in the current body of knowledge is the lack of direct experimental data on the synthesis, characterization, and properties of this compound. Future research should, therefore, begin with the development of a reliable synthetic route to this compound and a thorough characterization of its physicochemical properties.

Once the compound is accessible, several avenues of investigation could be pursued:

Polymer Synthesis and Characterization: A primary research direction would be to use this compound as a monomer to synthesize new polymers, such as polyimides, polyamides, or polyurethanes. The properties of these polymers, including their thermal stability, mechanical strength, and optical and electronic characteristics, should be investigated.

Coordination Chemistry and Catalysis: The multiple nitrogen and oxygen atoms in this compound make it a potential ligand for a variety of metal ions. The synthesis and characterization of its metal complexes could lead to new catalysts or materials with interesting magnetic or luminescent properties.

Surface Functionalization: The diethanolamine group could be used to anchor the molecule to various surfaces, such as silica (B1680970) or metal oxides. This could be a route to preparing functionalized materials for applications in chromatography, sensing, or as heterogeneous catalysts.

Computational Modeling: In parallel with experimental work, computational studies could be employed to predict the properties of this compound and its derivatives. Density Functional Theory (DFT) calculations, for instance, could provide insights into its electronic structure, and molecular dynamics simulations could be used to model the behavior of polymers derived from it.

The table below outlines some key research questions that could guide future investigations into this compound.

| Research Area | Key Research Questions | Potential Impact |

| Synthetic Chemistry | What is the most efficient and scalable synthetic route to this compound? | Enables further research by making the compound readily available. |

| Polymer Science | What are the properties of polymers derived from this compound? | Development of new high-performance materials. |

| Materials Science | Can this compound be used to create novel functional materials, such as MOFs or electrochromic devices? | Expansion of the library of functional organic materials. |

| Surface Science | How can this compound be used to modify the properties of surfaces? | Creation of new materials for catalysis, sensing, and separations. |

Structure

2D Structure

3D Structure

Properties

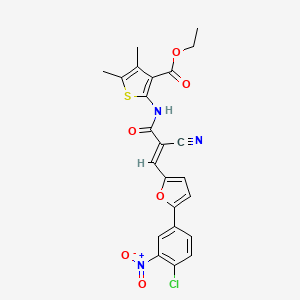

IUPAC Name |

ethyl 2-[[(E)-3-[5-(4-chloro-3-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O6S/c1-4-32-23(29)20-12(2)13(3)34-22(20)26-21(28)15(11-25)9-16-6-8-19(33-16)14-5-7-17(24)18(10-14)27(30)31/h5-10H,4H2,1-3H3,(H,26,28)/b15-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUAKWBPOLLXIM-OQLLNIDSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C(=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Mfcd02371069

Development of Novel Synthetic Routes for Belinostat

Several synthetic routes for Belinostat have been developed, often starting from readily available materials like 3-nitrobenzaldehyde (B41214) or benzoic acid. agu.edu.vnresearchgate.netgoogle.com These routes typically involve a series of key chemical transformations to construct the final molecule.

Another reported five-step synthesis starts with 3-nitrobenzaldehyde and proceeds through a Knoevenagel condensation with malonic acid, esterification, reduction of the nitro group, sulfochlorination via diazotization, sulfonamidation with aniline (B41778), and a final amidation with hydroxylamine (B1172632), yielding a total of 14.16%. agu.edu.vn

A different approach utilizes benzoic acid as the starting material. google.com This six-step synthesis involves chlorosulfonation, aniline condensation, reduction, oxidation, a Witting-Horner condensation, and finally, acyl chloride and hydroxylamine condensation. google.com This method is advantageous as it uses inexpensive benzoic acid and combines the sulfonylation and acyl chloride formation into a single step, which can shorten the preparation time and improve the yield. google.com

A notable cascade-step process also starting from 3-nitrobenzaldehyde has been reported to produce higher yields compared to previous methods. researchgate.netingentaconnect.com This route involves a Horner–Wadsworth–Emmons (HWE) reaction, reduction of the nitro group, sulfochlorination, aniline-mediated sulfonamidation, and hydroxylamine amidation, resulting in a 56-60% yield of purified Belinostat. researchgate.netingentaconnect.combenthamdirect.com

| Starting Material | Key Reactions | Overall Yield | Purity | Ref. |

| Benzaldehyde | Addition with sodium bisulfite, Sulfochlorination, Sulfonamidation, Knoevenagel condensation, Amidation | 33% (on scale-up) | 99.6% | researchgate.net |

| 3-Nitrobenzaldehyde | Knoevenagel condensation, Esterification, Nitro reduction, Sulfochlorination (diazotization), Sulfonamidation, Amidation | 14.16% | Not Specified | agu.edu.vn |

| Benzoic Acid | Chlorosulfonation, Aniline condensation, Reduction, Oxidation, Witting-Horner condensation, Acyl chloride/hydroxylamine condensation | Not Specified | Not Specified | google.com |

| 3-Nitrobenzaldehyde | Horner–Wadsworth–Emmons (HWE) reaction, Nitro reduction, Sulfochlorination, Sulfonamidation, Amidation | 56-60% | Not Specified | researchgate.netingentaconnect.com |

Sustainable and Green Chemistry Approaches in Belinostat Synthesis

Efforts to develop more environmentally friendly synthetic routes for Belinostat have focused on using less hazardous reagents and more efficient processes. agu.edu.vningentaconnect.com Some earlier synthetic methods for related compounds involved the use of oleum (B3057394) (fuming sulfuric acid), which is highly corrosive and poses significant environmental and safety risks. agu.edu.vngoogle.com

Modern approaches aim to avoid such harsh reagents. For example, a "green approach" has been described starting from 3-nitrobenzaldehyde. agu.edu.vn This method uses inexpensive and less toxic materials and employs classical organic synthesis techniques like heating under reflux and cooling in an ice/salt bath, with straightforward purification processes. agu.edu.vn Another route is highlighted for its environmental benefits, including low-cost starting materials, safer procedures, and more reliable results. ingentaconnect.combenthamdirect.com The use of thionyl chloride in water to generate sulfur dioxide for sulfochlorination is presented as a more environmentally friendly alternative in one synthesis. agu.edu.vn

Flow Chemistry and Continuous Manufacturing Techniques for Belinostat

While specific applications of flow chemistry and continuous manufacturing for the synthesis of Belinostat are not extensively detailed in the provided search results, these techniques are becoming increasingly important in pharmaceutical manufacturing. cordenpharma.comcontractpharma.comasymchem.com Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved scalability, and the potential for higher quality products with better impurity profiles. cordenpharma.comcontractpharma.com This technology is particularly well-suited for handling hazardous reactions or unstable intermediates, which can be a concern in some of the reaction steps for Belinostat synthesis, such as those involving diazotization or the use of highly reactive reagents. contractpharma.comasymchem.com The principles of continuous manufacturing are being applied to a wide range of reaction types, including those relevant to Belinostat's synthesis like catalytic hydrogenations and reactions with high energy reagents. asymchem.com

Catalytic Transformations in the Synthesis of Belinostat

Catalysis plays a crucial role in many of the synthetic steps for producing Belinostat, enhancing reaction rates and selectivity. Both homogeneous and heterogeneous catalysts are employed.

Homogeneous Catalysis in Belinostat Synthesis

Homogeneous catalysts, which are in the same phase as the reactants, are utilized in several synthetic routes for Belinostat. For instance, pyridine (B92270) is often used as an organic base to catalyze the Knoevenagel condensation. agu.edu.vn In some syntheses, copper salts like cuprous chloride (CuCl) have been used to facilitate the sulfochlorination step following a diazotization reaction. agu.edu.vn The well-known Wilkinson's catalyst, (PPh₃)₃RhCl, is a prime example of a homogeneous catalyst used for alkene hydrogenation, a type of reaction that could be relevant for modifications or alternative routes to Belinostat, although not explicitly mentioned for the primary synthesis pathways. libretexts.org

Heterogeneous Catalysis in Belinostat Synthesis

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of easy separation and potential for recycling. While specific examples of heterogeneous catalysis in the main synthetic routes for Belinostat are not prominent in the search results, related chemistries often employ such catalysts. For example, palladium on carbon (Pd/C) is a common heterogeneous catalyst for the reduction of nitro groups, a key step in several Belinostat syntheses. tandfonline.com The development of solid acid catalysts, such as sulfated zirconia, provides a heterogeneous option for various acid-catalyzed reactions in organic synthesis. researchgate.netroutledge.com These types of catalysts could potentially be applied to steps like esterification or other acid-mediated transformations in the synthesis of Belinostat to improve the environmental footprint and simplify the process.

Biocatalysis and Enzymatic Approaches for MFCD02371069 Production

There is no specific information in the reviewed literature on the use of biocatalysis or enzymatic approaches for the production of this compound.

In the broader context of sulfonamide synthesis, biocatalysis is an emerging field. For instance, enzymes like transaminases and imine reductases are used to create chiral amines, which are key building blocks for many pharmaceutical sulfonamides. mdpi.com This approach offers high enantioselectivity, often under milder conditions than traditional chemical methods. mdpi.com Another application involves using microbial systems, such as Actinoplanes missouriensis, to produce metabolites of complex sulfonamide drugs, which can then be isolated in sufficient quantities for characterization and use as analytical standards. nih.gov The biosynthesis of natural products containing the sulfamoyl group in actinomycetes also points to the existence of unique enzymatic machineries capable of forming the critical S-N bond. nih.gov However, no studies have been found that apply these or other enzymatic methods to the synthesis of the complex heterocyclic scaffold of this compound.

Application of Advanced Reagents in this compound Synthesis

No specific applications of the following advanced reagents for the synthesis of this compound have been reported. The information below pertains to their general use in synthesizing sulfonamides.

Hypervalent Iodine Reagents in this compound Synthesis

While there are no reports on the use of hypervalent iodine reagents for the synthesis of this compound, these reagents are valuable for general sulfonamide synthesis. Hypervalent iodine(III) compounds can facilitate the formation of S-N bonds under mild, often metal-free conditions. chemrxiv.orgacs.org For example, reagents like diacetoxyiodobenzene (B1259982) (PIDA) can be used for the oxidative amination of sulfenamides to produce sulfinamidines, which are related to sulfonamides. chemrxiv.org Another strategy involves the one-pot conversion of aryl thiols into sulfonamides by using hypervalent iodine reagents in the presence of an ammonia (B1221849) source like ammonium (B1175870) carbamate. acs.org This method achieves a highly chemoselective transfer of NH- and O-groups to the sulfur center. acs.org Polymer-supported hypervalent iodine reagents have also been developed to simplify product purification and allow for reagent recycling, enhancing the sustainability of sulfonamide synthesis. thieme-connect.com

Table 1: Examples of Hypervalent Iodine Reagents in Sulfur-Nitrogen Bond Formation

| Reagent | Transformation | Key Features |

|---|---|---|

| PIDA (Diacetoxyiodobenzene) | Oxidative amination of sulfenamides | Metal-free, mild conditions. chemrxiv.org |

| PhI(OAc)₂ with NH₂COONH₄ | Conversion of thiols to sulfonamides | One-pot, highly chemoselective NH/O transfer. acs.org |

Organometallic Reagents in this compound Synthesis

The application of organometallic reagents for the specific synthesis of this compound has not been documented.

Generally, organometallic reagents such as Grignard (organomagnesium) and organolithium compounds are fundamental tools for constructing sulfonamides. organic-chemistry.orgnih.gov A common one-pot method involves the reaction of an organometallic reagent with a sulfur dioxide surrogate, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), to generate a metal sulfinate intermediate. organic-chemistry.orgacs.org This intermediate can then be trapped with an amine under oxidative conditions (e.g., using bleach) to yield the desired sulfonamide. nih.gov This approach is highly versatile, tolerating a wide range of organometallic precursors and amine nucleophiles, and avoids the need for pre-functionalized sulfonyl chlorides. organic-chemistry.orgnih.gov

Table 2: General Scheme for Sulfonamide Synthesis Using Organometallic Reagents

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1 | Organometallic Reagent (R-M) + DABSO (SO₂ source) | Metal Sulfinate (R-SO₂M) |

This method is amenable to automated array synthesis, making it valuable for creating libraries of drug-like molecules for medicinal chemistry. nih.gov

Photoredox Catalysts in this compound Transformations

No literature was found describing the use of photoredox catalysis in the synthesis of this compound.

Photoredox catalysis has recently emerged as a powerful, light-driven strategy for sulfonamide synthesis under exceptionally mild conditions. acs.orgexlibrisgroup.comdomainex.co.uk One innovative approach combines a photoredox catalyst (e.g., an iridium complex) with a copper co-catalyst. acs.orgexlibrisgroup.com In this system, light absorption by the photocatalyst initiates a single-electron transfer process that generates an aryl radical from a suitable precursor. acs.org This radical is trapped by a sulfur dioxide source, and the resulting sulfonyl radical is intercepted by a copper(II)-amido complex to forge the final S-N bond. acs.org This method demonstrates good functional group compatibility and can be performed at room temperature. acs.orgexlibrisgroup.com Other photoredox strategies enable the conversion of alcohols and alkyl bromides into alkyl sulfinates, which are versatile precursors for sulfonamides and other sulfonyl-containing compounds. domainex.co.uknih.gov

Table 3: Components of a Synergistic Photoredox/Copper Catalysis for Sulfonamide Synthesis

| Component | Role | Example |

|---|---|---|

| Photocatalyst | Light absorption and single-electron transfer | fac-Ir(ppy)₃ acs.org |

| Copper Catalyst | Capture of sulfonyl radical and S-N bond formation | Copper(II) amido complexes acs.org |

| Radical Precursor | Source of aryl or alkyl group | Aryl diazonium salts, dibenzothiophenium salts acs.org |

| SO₂ Source | Provides the sulfonyl group | DABSO acs.org |

Reaction Mechanisms and Pathways Involving Mfcd02371069

Detailed Mechanistic Investigations of 2-((3-Bromobenzyl)oxy)tetrahydro-2H-pyran Reactions

Detailed mechanistic studies on 2-((3-Bromobenzyl)oxy)tetrahydro-2H-pyran are not extensively documented in the public domain. However, insights can be drawn from studies on analogous compounds, particularly other substituted tetrahydropyran ethers.

Kinetic studies are crucial for understanding reaction rates and the factors that influence them. For reactions involving the cleavage of the C-O bond in the tetrahydropyran ring of similar ethers, the rate-determining step is often the initial bond-breaking event. For instance, in the gas-phase elimination kinetics of 2-(4-substituted-phenoxy)tetrahydro-2H-pyranes, the reactions were found to be unimolecular and follow a first-order rate law. researchgate.net The rate of these reactions is influenced by the nature of the substituent on the phenoxy ring, with electron-donating groups generally increasing the reaction rate. researchgate.netresearchgate.net

In a hypothetical acid-catalyzed hydrolysis of 2-((3-Bromobenzyl)oxy)tetrahydro-2H-pyran, the rate-determining step would likely be the formation of a carbocation intermediate after protonation of the ether oxygen. The stability of this carbocation would be a key factor in determining the reaction rate.

Table 1: Hypothetical Kinetic Data for Acid-Catalyzed Hydrolysis of 2-((3-Bromobenzyl)oxy)tetrahydro-2H-pyran

| [Substrate] (M) | [H+] (M) | Initial Rate (M/s) |

| 0.1 | 0.1 | 1.5 x 10⁻⁵ |

| 0.2 | 0.1 | 3.0 x 10⁻⁵ |

| 0.1 | 0.2 | 3.1 x 10⁻⁵ |

Note: This data is hypothetical and for illustrative purposes only.

Isotopic labeling is a powerful technique to trace the path of atoms during a chemical reaction. For a reaction involving 2-((3-Bromobenzyl)oxy)tetrahydro-2H-pyran, one could envision an experiment using an ¹⁸O-labeled water molecule in an acid-catalyzed hydrolysis. If the ¹⁸O is incorporated into the resulting 3-bromobenzyl alcohol, it would confirm that the cleavage occurs at the C-O bond between the tetrahydropyran ring and the benzylic group.

The characterization of reaction intermediates is fundamental to elucidating a reaction mechanism. In reactions involving 2-((3-Bromobenzyl)oxy)tetrahydro-2H-pyran, potential intermediates could include carbocations or radical species. Trapping experiments can be designed to capture these transient species. For example, in a reaction where a benzylic carbocation is proposed, the addition of a nucleophilic trapping agent could lead to the formation of a new product, thereby providing evidence for the existence of the carbocation intermediate.

Exploration of Reaction Pathways for 2-((3-Bromobenzyl)oxy)tetrahydro-2H-pyran

The diverse structural elements of 2-((3-Bromobenzyl)oxy)tetrahydro-2H-pyran allow for the exploration of various reaction pathways.

Radical reactions are initiated by the homolytic cleavage of a bond, often induced by heat or light. masterorganicchemistry.com The benzylic C-H bonds and the C-Br bond in 2-((3-Bromobenzyl)oxy)tetrahydro-2H-pyran are potential sites for radical formation. For instance, in the presence of a radical initiator like AIBN (azobisisobutyronitrile) and a hydrogen atom donor, a radical substitution reaction could occur at the benzylic position.

The mechanism would involve three main stages:

Initiation: Homolytic cleavage of the initiator to form radicals.

Propagation: The initiator radical abstracts a hydrogen atom from the benzylic position of 2-((3-Bromobenzyl)oxy)tetrahydro-2H-pyran, forming a stable benzylic radical. This radical can then react with another molecule.

Termination: Combination of two radical species to form a stable product. masterorganicchemistry.comyoutube.com

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. ebsco.com While the saturated tetrahydropyran ring itself is not a typical diene for a Diels-Alder reaction, it is conceivable that under certain conditions, elimination of the 3-bromobenzyl alcohol could lead to the formation of 3,4-dihydro-2H-pyran. This dihydropyran can then participate in [4+2] cycloaddition reactions with suitable dienophiles. chim.it

The stereochemistry of such reactions is highly controlled by the principles of orbital symmetry. chim.it A hypothetical Diels-Alder reaction between the in-situ generated 3,4-dihydro-2H-pyran and a dienophile like maleic anhydride would be expected to proceed via a suprafacial pathway. chim.it

Based on a comprehensive search of available scientific literature, there is no specific information regarding organocatalyzed transformations or the elucidation of complex reaction networks for the chemical compound designated as "MFCD02371069."

This identifier does not appear in published research databases in the context of the requested topics. It is possible that "this compound" is a catalog number specific to a chemical supplier and may not be the subject of publicly available research concerning its reaction mechanisms and pathways.

Consequently, it is not possible to provide an article with the detailed research findings and data tables as requested in the outline for "" and "Elucidation of Complex Reaction Networks of this compound." Further research on this specific compound would be necessary to generate the scientifically accurate content required.

Theoretical and Computational Studies of Mfcd02371069

Quantum Chemical Calculations for 2-amino-5-(trifluoromethyl)pyridine

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools to predict and understand the intrinsic properties of molecules like 2-amino-5-(trifluoromethyl)pyridine.

Electronic Structure Analysis of 2-amino-5-(trifluoromethyl)pyridine

The electronic structure of a molecule is fundamental to its reactivity and physical properties. For substituted pyridines, the arrangement of electron density, influenced by the nature and position of substituents, is of paramount importance. In 2-amino-5-(trifluoromethyl)pyridine, the electron-donating amino group (-NH2) and the strongly electron-withdrawing trifluoromethyl group (-CF3) exert opposing effects on the pyridine (B92270) ring's electron distribution.

Computational studies on analogous substituted pyridines reveal that such push-pull systems can lead to significant electronic perturbations. nih.gov The amino group increases the electron density on the pyridine ring, particularly at the ortho and para positions, while the trifluoromethyl group withdraws electron density, enhancing the molecule's electrophilic character at certain sites. This electronic interplay is crucial in determining the molecule's interaction with other chemical species.

Reaction Pathway Modeling and Transition State Calculations for 2-amino-5-(trifluoromethyl)pyridine Transformations

While specific reaction pathway modeling for transformations involving 2-amino-5-(trifluoromethyl)pyridine is not extensively documented in publicly available literature, computational methods are instrumental in predicting potential reaction mechanisms. For instance, in reactions such as nucleophilic substitution, the calculated electrostatic potential map can indicate sites susceptible to attack.

Theoretical studies on similar compounds, like 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, have calculated the energy barriers for tautomeric conversions (e.g., between amino and imino forms). acs.org Such calculations are vital for understanding the stability of different isomers and predicting the predominant species under various conditions. For 2-amino-5-(trifluoromethyl)pyridine, similar computational approaches could model its reactivity in synthetic transformations, for example, in the formation of amides or in cross-coupling reactions.

Spectroscopic Parameter Prediction for 2-amino-5-(trifluoromethyl)pyridine

DFT calculations are frequently used to predict spectroscopic parameters, which can then be compared with experimental data for structural validation. For a related compound, 2-amino-3-chloro-5-trifluoromethylpyridine, theoretical vibrational frequencies were calculated using the B3LYP/cc-pVQZ basis set. aip.orgresearchgate.net The calculated frequencies were then assigned to specific vibrational modes of the molecule, such as the stretching and bending of C-H, N-H, and C-F bonds.

Similar calculations for 2-amino-5-(trifluoromethyl)pyridine would allow for the theoretical prediction of its infrared (IR) and Raman spectra. Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra (UV-Vis), providing insights into the molecule's electronic transitions.

Molecular Dynamics Simulations of 2-amino-5-(trifluoromethyl)pyridine Systems

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment.

Conformational Analysis of 2-amino-5-(trifluoromethyl)pyridine

The conformational landscape of a molecule dictates its three-dimensional shape and, consequently, its ability to interact with other molecules. For 2-amino-5-(trifluoromethyl)pyridine, the primary conformational flexibility arises from the rotation of the amino and trifluoromethyl groups around their respective bonds to the pyridine ring.

A conformational analysis of the analogous 2-amino-3-chloro-5-trifluoromethylpyridine was performed using a potential energy surface (PES) scan to identify the most stable conformer. aip.orgresearchgate.net A similar approach for 2-amino-5-(trifluoromethyl)pyridine would involve systematically rotating the C-NH2 and C-CF3 bonds and calculating the corresponding energy to map out the low-energy conformations. Such studies are crucial for understanding how the molecule might orient itself when interacting with a biological target or a crystal lattice.

Solvent Effects on 2-amino-5-(trifluoromethyl)pyridine Reactivity

The solvent in which a reaction is conducted can significantly influence its rate and outcome. Computational models can simulate these solvent effects, providing a deeper understanding of the reaction mechanism. Studies on the solvatochromism of aminopyridines, for example, have shown how the polarity of the solvent can affect the molecule's electronic absorption spectrum. acs.orgresearchgate.net

For 2-amino-5-(trifluoromethyl)pyridine, a polar molecule, its reactivity would be expected to be sensitive to the solvent environment. In polar solvents, the molecule's dipole moment would interact with the solvent dipoles, potentially stabilizing transition states and influencing reaction pathways. Computational methods, such as continuum solvation models or explicit solvent simulations, could be used to quantify these effects and predict how the reactivity of 2-amino-5-(trifluoromethyl)pyridine might change in different solvents.

Interactions of Vandetanib with Biological Macromolecules

Vandetanib is a potent inhibitor of several tyrosine kinases, including vascular endothelial growth factor receptor-2 (VEGFR-2), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) tyrosine kinase. europa.euresearchgate.net Computational docking studies have been instrumental in elucidating the binding modes of Vandetanib within the ATP-binding pockets of these kinases.

Molecular docking simulations have shown that Vandetanib forms stable interactions with key amino acid residues in the kinase domains. For instance, in the EGFR binding site, the N1 atom of the quinazoline (B50416) ring is predicted to form a hydrogen bond with the methionine residue Met769. researchgate.net Similarly, in its interaction with the hERG K+ channel, a target associated with cardiotoxicity, docking models suggest that the linker amine of Vandetanib forms a hydrogen bond with S624. plos.org The bromine moiety of the molecule engages in hydrophobic interactions with F656 and Y652 residues. plos.org

Further computational studies have explored the interactions of Vandetanib with other biological macromolecules. Molecular dynamics simulations have been used to investigate the flexibility of the RET kinase domain when bound to Vandetanib and to assess the impact of mutations on drug binding. rsc.orgncc.go.jp For example, a study on the S904F mutation in the RET activation loop revealed that the mutation confers resistance to Vandetanib by increasing the kinase's ATP affinity and autophosphorylation activity. ncc.go.jp

In the context of drug metabolism, molecular docking has been employed to understand the interaction between Vandetanib and cytochrome P450 enzymes, such as CYP3A4. One study investigating the effect of luteolin (B72000) on Vandetanib metabolism used molecular docking to show that both compounds can bind to the active site of CYP3A4, suggesting a competitive inhibition mechanism. frontiersin.org The binding energy for Vandetanib in this interaction was calculated to be -6.98 kcal/mol. frontiersin.org

Docking studies have also been used to compare the binding of Vandetanib to its targets with that of other potential inhibitors. In a study of novel quinazoline derivatives, the docking energies of new compounds were compared to Vandetanib's interaction with EGFR and VEGFR-2. researchgate.net Another study focused on Ephrin type-B receptor 4 (EPHB4) showed that Vandetanib interacts stably with a hydrophobic pocket composed of twelve residues, including Isoleucine14, Glycine15, and Valine22. nih.gov

| Target Macromolecule | Key Interacting Residues | Type of Interaction | Computational Method |

| EGFR | Met769 | Hydrogen Bond | Molecular Docking |

| hERG K+ Channel | S624, F656, Y652 | Hydrogen Bond, Hydrophobic | Molecular Docking |

| RET Kinase | Not explicitly detailed | Not explicitly detailed | Molecular Dynamics |

| CYP3A4 | PHE-304, PHE-213, LEU-216 | Hydrogen Bond | Molecular Docking |

| EPHB4 | ILE14, GLY15, VAL22, et al. | Hydrophobic Interaction | Molecular Docking |

Machine Learning and Artificial Intelligence Applications in Vandetanib Research

The fields of machine learning (ML) and artificial intelligence (AI) are increasingly being applied to various aspects of drug discovery and development, including research on Vandetanib and similar quinazoline-based inhibitors. mdpi.comnih.govresearchgate.net These computational approaches offer the potential to accelerate the identification of new drug candidates, optimize their synthesis, and predict their biological activities. geetauniversity.edu.inpreprints.orgnih.gov

Reaction Outcome Prediction for Vandetanib Synthesis

Predicting the outcome of chemical reactions is a significant challenge in organic synthesis. mit.edu Machine learning models, particularly deep neural networks, are being developed to predict the products of organic reactions with high accuracy. researchgate.netarxiv.org These models are often trained on large datasets of known reactions and can learn to identify complex patterns that govern reactivity. mit.edu For the synthesis of quinazoline derivatives like Vandetanib, ML models can be used to predict the major product of a given set of reactants and reagents, thereby guiding the synthetic strategy. researchgate.netresearchgate.net By treating reaction prediction as a sequence-to-sequence translation problem, where reactant and product molecules are represented as SMILES strings, models like the Molecular Transformer have achieved high accuracy on benchmark datasets. researchgate.net

Optimization of Reaction Conditions for Vandetanib

The optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing the yield and purity of a desired product. beilstein-journals.org AI and ML algorithms can be used to explore the vast parameter space of a chemical reaction and identify the optimal conditions. nih.govchimia.chopenreview.net Bayesian optimization, for instance, is a powerful technique that can efficiently find the optimum of a function with a limited number of evaluations. nih.gov In the context of synthesizing Vandetanib or its analogs, ML models can be trained on experimental data to predict reaction yields under different conditions, allowing for the in silico optimization of the synthesis process. beilstein-journals.orgnih.gov This can significantly reduce the number of experiments required, saving time and resources. 3ds.com

Retrosynthetic Analysis for Vandetanib

Analytical Techniques for the Investigation of Mfcd02371069

Advanced Spectroscopic Characterization of MFCD02371069 and its Intermediates

Without experimental data, a discussion on the application of advanced spectroscopic techniques to this specific molecule is not possible. This includes:

Chromatographic Separations and Analysis of this compound

Similarly, the absence of research on this compound means there is no information on its purification or analysis using chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Interactions of Mfcd02371069 Within Biochemical Systems

Investigation of MFCD02371069 in Metabolic Networks

NACA's primary role within metabolic networks is linked to its function as a precursor to L-cysteine and, consequently, the antioxidant tripeptide glutathione (B108866) (GSH). tandfonline.comfrontiersin.orgnih.gov Its enhanced cell permeability compared to NAC allows for more efficient delivery of cysteine into cells, thereby influencing pathways related to oxidative stress. researchgate.netmdpi.com

Role of this compound in Defined Biochemical Pathways

The principal biochemical pathway influenced by NACA is the glutathione synthesis pathway . By providing cysteine, the rate-limiting substrate, NACA boosts the intracellular production of GSH. tandfonline.comnih.gov GSH is a critical component of the cellular antioxidant defense system, participating in the detoxification of reactive oxygen species (ROS) and xenobiotics. nih.govresearchgate.net

Key pathways involving NACA include:

Antioxidant Defense: NACA replenishes GSH levels, which is a substrate for enzymes like glutathione peroxidase (GPx) and glutathione S-transferases (GSTs). tandfonline.commdpi.com These enzymes are central to neutralizing harmful ROS and electrophilic compounds. mdpi.comsemanticscholar.org

Redox Signaling: By modulating the intracellular GSH/GSSG (oxidized glutathione) ratio, NACA can influence redox-sensitive signaling pathways. frontiersin.org For instance, NACA has been shown to suppress the expression of thioredoxin-interacting protein (TXNIP), a key regulator of cellular redox state. mdpi.com

Mitochondrial Function: Oxidative stress can impair mitochondrial function. NACA helps maintain mitochondrial integrity and bioenergetics by restoring mitochondrial GSH levels. mdpi.comnih.gov

Inflammatory Pathways: Oxidative stress is closely linked to inflammation. By mitigating oxidative stress, NACA can downregulate pro-inflammatory signaling pathways such as NF-κB. mdpi.com

Flux Analysis Studies Related to this compound Metabolism

While specific metabolic flux analysis studies solely focused on NACA are not extensively documented in the available literature, the metabolic fate of its precursor, NAC, has been investigated. Studies using stable-isotope-labeled NAC have shown that it indirectly increases the unlabeled GSH pool. nih.gov This suggests that NAC, and by extension NACA, increases cysteine availability through thiol exchange reactions with plasma and tissue-protein-bound cysteine, which then enters the GSH synthesis pathway. nih.gov The enhanced permeability of NACA suggests it may have a more direct and efficient impact on intracellular GSH flux compared to NAC. researchgate.netmdpi.com

Computational Modeling of this compound within Metabolic Systems

Computational studies have been employed to understand the properties and interactions of NACA and its parent compound, NAC. Density functional theory (DFT) has been used to study the inhibitory effects and adsorption properties of NAC, providing insights into its chemical reactivity. mdpi.com Computational modeling has also been used to compare the binding of NAC and L-cysteine to both active and allosteric sites of enzymes, suggesting that these antioxidant chaperones can bind and enhance mutant enzyme activity. nih.gov While direct computational modeling of NACA within entire metabolic systems is an emerging area, these studies on related molecules provide a framework for understanding its potential interactions and mechanisms of action at a molecular level.

Enzymatic Interactions with this compound

NACA's interactions with enzymes are primarily related to its role as a substrate precursor and its influence on the activity of antioxidant enzymes.

Enzyme Kinetics of this compound Substrate/Inhibitor Interactions

The deacetylation of N-acetylated amino acids like NAC is catalyzed by aminoacylases. tandfonline.cominsights.bio Specifically, cytosolic acylase I is responsible for hydrolyzing NAC to L-cysteine. tandfonline.cominsights.bio The rate of this enzymatic reaction is a key step in making cysteine available for GSH synthesis. While detailed kinetic studies specifically on NACA deacetylation are not widely reported, the enzymatic machinery for this conversion exists within the cell.

NACA has been shown to influence the activity of several antioxidant enzymes by restoring their necessary cofactor, GSH. For example, in retinal pigment epithelial cells exposed to oxidative stress, NACA treatment restored glutathione peroxidase activity. nih.gov

The table below summarizes the key enzymes that interact with or are influenced by NACA and its metabolic products.

| Enzyme | Role | Interaction with NACA/Metabolites |

| Aminoacylase (B1246476) I | Catalyzes the deacetylation of N-acetyl-L-amino acids. tandfonline.cominsights.bio | Hydrolyzes the acetyl group from NACA (and NAC) to release L-cysteine, a crucial step for its metabolic activity. tandfonline.cominsights.bio |

| Glutamate-cysteine ligase (GCL) | The rate-limiting enzyme in glutathione (GSH) synthesis. nih.gov | The L-cysteine produced from NACA deacetylation serves as a substrate for GCL, thereby increasing the rate of GSH synthesis. nih.gov |

| Glutathione Peroxidase (GPx) | A family of enzymes that catalyze the reduction of hydrogen peroxide and organic hydroperoxides. mdpi.com | NACA indirectly supports GPx activity by increasing the availability of its substrate, GSH. mdpi.comnih.gov Restoration of GPx activity has been observed following NACA treatment in models of oxidative stress. nih.gov |

| Glutathione S-Transferases (GSTs) | A family of enzymes that catalyze the conjugation of GSH to xenobiotics and endogenous electrophiles. semanticscholar.org | By boosting GSH levels, NACA enhances the detoxification capacity of GSTs. nih.gov |

| Glutathione Reductase (GR) | Catalyzes the reduction of glutathione disulfide (GSSG) to the sulfhydryl form GSH. mdpi.com | NACA supports the overall glutathione redox cycle, which includes the regeneration of GSH by GR. researchgate.net |

Structural Biology of this compound-Enzyme Complexes

Furthermore, structural studies of nonribosomal peptide synthetases (NRPSs) have shed light on the formation of amide bonds, which is relevant to the synthesis of NACA itself. rsc.orgresearchgate.net These complex enzymatic systems utilize integrated carrier protein domains to tether and modify building blocks. rsc.org While not a direct interaction of NACA with an enzyme in a biological system, this provides context for the types of enzymatic machinery involved in its synthesis.

Advanced Research Directions and Future Perspectives for Mfcd02371069 Studies

Integration of Multi-Omics Data in MFCD02371069 Research

A holistic understanding of the biological impact of this compound can be achieved by integrating data from various "-omics" fields. This systems-level approach provides a comprehensive view of the molecular changes a compound induces in a biological system, moving beyond the study of a single target. rowansci.com By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can construct detailed regulatory networks and better understand the multifaceted interactions of this compound. mdpi.com

Future studies could expose a relevant biological system, such as a fungal pathogen or a human cell line, to this compound and subsequently perform a battery of omics analyses. For instance, transcriptomics (via RNA-seq) would reveal changes in gene expression, while proteomics would identify alterations in protein levels and post-translational modifications. nih.gov Metabolomics would then capture shifts in the cellular metabolic profile. researchgate.net Integrating these datasets can reveal the pathways most significantly perturbed by the compound, helping to identify its mechanism of action and potential off-target effects. rowansci.commdpi.com This approach is particularly powerful for identifying novel drug targets and biomarkers. rowansci.commdpi.com Given that some pyrazole (B372694) derivatives exhibit antifungal properties, a multi-omics approach could be particularly insightful in understanding mechanisms of fungal pathogenesis and potential resistance to compounds like this compound. nih.govshd-pub.org.rs

Table 1: Illustrative Multi-Omics Data Integration Plan for this compound

| Omics Layer | Technology | Potential Data Output | Research Question Addressed |

| Genomics | Whole Genome Sequencing | Identification of gene mutations conferring resistance. | What genetic factors influence sensitivity to this compound? |

| Transcriptomics | RNA-Sequencing | Differentially expressed genes upon compound exposure. | Which cellular pathways are transcriptionally regulated by this compound? |

| Proteomics | Mass Spectrometry (e.g., SILAC, TMT) | Changes in protein abundance and phosphorylation. | What are the direct and indirect protein targets of the compound? |

| Metabolomics | LC-MS, GC-MS | Alterations in metabolite concentrations. | How does this compound affect the metabolic state of the cell? |

Innovations in High-Throughput Screening for this compound

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries for biological activity. acs.orgresearchgate.net For a novel compound like this compound, HTS can be leveraged in several innovative ways to explore its potential. This could involve screening a library of this compound analogs against a panel of biological targets or, conversely, screening diverse compound libraries to find molecules that synergize with this compound. rowansci.com

Two primary HTS strategies could be employed: target-based screening and phenotypic screening. mdpi.comprofacgen.com

Target-Based Screening: If a putative target for the pyrazole carboxamide class is known (e.g., a specific enzyme in a fungal pathogen), a target-based HTS campaign could be designed. mdpi.com This approach is efficient for identifying molecules that interact directly with a protein of interest. profacgen.com Innovations such as fluorescence-based, luminescence-based, and mass spectrometry-based assays have increased the scalability and specificity of these screens. shd-pub.org.rs

A prospective HTS workflow could involve an initial large-scale screen of an this compound-inspired library, followed by dose-response assays to confirm hits and secondary assays to filter out compounds with undesirable properties.

Table 2: Hypothetical High-Throughput Screening Cascade for this compound Analogs

| Screening Stage | Assay Type | Objective | Example Metric |

| Primary Screen | Phenotypic (e.g., Fungal Growth Inhibition) | Identify active compounds from a large library. | % Inhibition at a single concentration (e.g., 10 µM). |

| Dose-Response | Target-Based or Phenotypic | Determine the potency of primary hits. | IC50 (half-maximal inhibitory concentration). |

| Secondary Assay | Cell Viability (e.g., Mammalian cells) | Assess selectivity and potential toxicity. | CC50 (half-maximal cytotoxic concentration). |

| Synergy Screen | Checkerboard Assay | Identify compounds that enhance this compound activity. | Fractional Inhibitory Concentration Index (FICI). |

Emerging Technologies in this compound Chemical Biology

The field of chemical biology offers a suite of powerful, emerging technologies for dissecting the function of bioactive small molecules like this compound. These tools are particularly crucial for identifying the direct molecular targets of compounds discovered through phenotypic screens, a process known as target deconvolution. researchgate.netacs.org

Chemoproteomics: This technology aims to comprehensively map the interactions between a small molecule and the entire proteome. shd-pub.org.rsnih.gov One prominent chemoproteomic method is Activity-Based Protein Profiling (ABPP) . nih.gov ABPP uses chemical probes that covalently bind to the active sites of specific enzyme families. nih.gov A competitive ABPP experiment could be designed where a biological system is treated with this compound, followed by an ABP. If this compound binds to a target enzyme, it will prevent the ABP from binding, leading to a decrease in the signal for that specific protein, thus identifying it as a target. nih.gov Another approach involves creating a probe version of this compound itself, by attaching a reporter tag (like biotin (B1667282) or a fluorophore) via a linker, to directly "fish out" its binding partners from cell lysates. nih.gov

DNA-Encoded Libraries (DELs): DEL technology allows for the synthesis and screening of massive libraries containing billions of unique compounds, each tagged with a unique DNA barcode. rowansci.commdpi.com The entire library can be screened in a single tube against a purified protein target. nih.gov After washing away non-binders, the DNA barcodes of the remaining compounds are amplified and sequenced to identify the chemical structures of the binders. nih.govmdpi.com A future research program could screen a DEL against a protein hypothesized to be the target of this compound to identify other, potentially more potent, binders with different chemical scaffolds.

Interdisciplinary Approaches to Understanding this compound

A comprehensive understanding of this compound will necessitate a convergence of expertise from multiple scientific disciplines. Modern drug discovery is an inherently collaborative endeavor, integrating chemistry, biology, computational science, and structural biology to build a complete picture of a compound's behavior. nih.govnih.govnih.gov

Computational and Experimental Synergy: The integration of computational chemistry with experimental biology is a powerful strategy. mdpi.comnih.gov Computational methods, such as molecular docking and molecular dynamics simulations, can predict how this compound might bind to a putative target protein. researchgate.net These predictions can then guide experimental work, such as site-directed mutagenesis of the protein, to validate the binding mode. Conversely, experimental data from HTS can be used to build and refine computational models like Quantitative Structure-Activity Relationships (QSAR). nih.gov

Systems Biology and Pharmacology: A systems biology approach seeks to understand the complex, dynamic interactions within a biological system. profacgen.comnih.gov By combining experimental data (e.g., from multi-omics) with computational modeling, researchers can simulate how this compound might affect entire cellular pathways rather than just a single protein. profacgen.com This can help predict downstream effects, potential resistance mechanisms, and even suggest new therapeutic indications.

Structural Biology Integration: Determining the three-dimensional (3D) structure of this compound bound to its protein target(s) would be a significant breakthrough. Techniques like X-ray crystallography or cryo-electron microscopy (cryo-EM) provide atomic-level insights into the interactions between a small molecule and its target. This structural information is invaluable for understanding the basis of the compound's activity and for guiding the rational design of more potent and selective analogs. nih.gov

Theoretical Frameworks for Predicting this compound Reactivity and Interactions

Theoretical and computational chemistry provide powerful frameworks for predicting the intrinsic properties of a molecule like this compound, offering insights into its reactivity and potential biological interactions before extensive laboratory work is undertaken.

Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), can provide a highly accurate description of the electronic structure of this compound. mdpi.comnih.gov These calculations can predict a range of properties, including molecular geometry, electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov This information is crucial for understanding the molecule's inherent stability and reactivity. nih.gov For more complex systems, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be used to model the compound's interaction within a protein's active site with high accuracy. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govmdpi.com An MD simulation of this compound in complex with a target protein can reveal the stability of the binding pose predicted by docking, identify key amino acid residues involved in the interaction, and characterize the conformational changes that occur upon binding. nih.govnih.gov This provides a dynamic view of the interaction that is not available from static models.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical approach that correlates variations in the chemical structure of compounds with changes in their biological activity. shd-pub.org.rs By generating a series of this compound analogs and measuring their activity, a QSAR model can be built. researchgate.netacs.org These models can identify which physicochemical properties and structural features are most important for activity, and can then be used to predict the activity of new, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts. researchgate.net

Table 3: Overview of Theoretical Frameworks and Their Prospective Application to this compound

| Theoretical Framework | Methodology | Predicted Properties | Potential Application in this compound Research |

| Quantum Mechanics (QM) | Density Functional Theory (DFT) | Electronic structure, reactivity descriptors, bond energies. | Understanding intrinsic chemical reactivity and guiding analog design. |

| Molecular Dynamics (MD) | Simulation of molecular motion | Binding stability, conformational changes, interaction dynamics. | Assessing the stability of the compound-target complex over time. |

| QSAR | Statistical modeling | Predicted biological activity (e.g., pIC50). | Predicting the potency of novel analogs to guide synthesis. |

| Molecular Docking | Structure-based simulation | Binding mode, interaction energy, key residues. | Identifying the likely binding pose of this compound in a protein active site. |

Q & A

How to formulate a focused research question for studying MFCD02371069?

A robust research question must adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and avoid ambiguity. Begin by identifying gaps in existing literature (e.g., synthesis methods, catalytic properties) and align objectives with measurable outcomes (e.g., "How does pH affect this compound’s stability in aqueous solutions?"). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure variables and ensure the question is specific enough to guide experimental design .

Q. What experimental design considerations are critical when investigating this compound’s properties?

- Reproducibility : Document protocols in detail, including instrumentation (e.g., HPLC conditions), sample preparation, and environmental controls (temperature, humidity) .

- Variables : Define independent (e.g., reaction time) and dependent variables (e.g., yield) explicitly .

- Controls : Include negative/positive controls to validate results (e.g., comparing this compound’s reactivity with a known catalyst) .

Q. How to conduct a comprehensive literature review for this compound-related studies?

- Search Strategy : Use databases like SciFinder and PubMed with keywords (e.g., "this compound AND spectroscopy") and Boolean operators .

- Critical Appraisal : Evaluate sources for methodological rigor (e.g., sample size, statistical analysis) and relevance to your hypothesis .

- Synthesis : Organize findings thematically (e.g., structural analogs, synthesis routes) and identify contradictions (e.g., conflicting solubility data) .

Q. What are best practices for ensuring reproducibility in this compound experimental protocols?

- Detailed Documentation : Include raw data (e.g., NMR spectra), calibration steps, and error margins in appendices .

- Peer Validation : Share protocols with collaborators for pre-experiment feedback .

- Reagent Purity : Specify supplier details and purity levels (e.g., ≥99% Sigma-Aldrich) to mitigate batch variability .

Advanced Research Questions

Q. What statistical methods are recommended for analyzing contradictory data in this compound research?

- Hypothesis Testing : Apply ANOVA or t-tests to compare datasets (e.g., catalytic efficiency under varying temperatures) .

- Error Analysis : Quantify uncertainties using standard deviation or confidence intervals .

- Qualitative Reconciliation : For conflicting results (e.g., divergent spectroscopic interpretations), conduct iterative experiments with adjusted parameters (e.g., solvent polarity) .

Q. How to integrate mixed-methods approaches to address complex research questions about this compound?

- Quantitative : Use computational models (e.g., DFT simulations) to predict properties like bond dissociation energy .

- Qualitative : Perform thematic analysis of literature gaps (e.g., inconsistent toxicity reports) .

- Triangulation : Cross-validate findings (e.g., correlating computational predictions with XRD data) .

Q. What strategies can resolve discrepancies between computational predictions and experimental results for this compound?

- Parameter Refinement : Adjust simulation variables (e.g., solvent effects in MD simulations) to align with empirical data .

- Sensitivity Analysis : Identify which input parameters (e.g., force fields) most impact outcomes .

- Collaborative Validation : Partner with computational chemists to replicate studies using alternative software (e.g., Gaussian vs. VASP) .

Q. How to design surveys or questionnaires for gathering secondary data on this compound applications?

- Question Types : Use Likert scales to quantify expert opinions (e.g., "Rate this compound’s scalability for industrial use: 1–5") .

- Bias Mitigation : Avoid leading questions (e.g., "Why is this compound superior to alternatives?") and pilot-test drafts with peers .

- Data Triangulation : Combine survey results with lab data (e.g., correlating user-reported stability issues with DSC analyses) .

Q. What criteria should guide the selection of analytical techniques for characterizing this compound?

- Sensitivity : Prioritize methods like LC-MS for trace impurity detection .

- Structural Complexity : Use XRD for crystalline materials vs. NMR for solution-state analysis .

- Cost-Benefit Analysis : Balance precision (e.g., TEM resolution) with accessibility (e.g., in-house vs. synchrotron facilities) .

Q. How to address ethical considerations in this compound studies involving human-derived samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.